Pyrimidine-2,4,6-triol
CAS No.: 223674-01-9
Cat. No.: VC2137736
Molecular Formula: C4H4N2O3
Molecular Weight: 128.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 223674-01-9 |
|---|---|
| Molecular Formula | C4H4N2O3 |
| Molecular Weight | 128.09 g/mol |
| IUPAC Name | 6-hydroxy-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) |
| Standard InChI Key | GWEJPUMJAQFCBN-UHFFFAOYSA-N |
| SMILES | C1=C(NC(=O)NC1=O)O |
| Canonical SMILES | C1=C(NC(=O)NC1=O)O |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification Parameters
Pyrimidine-2,4,6-triol features a pyrimidine ring with two nitrogen atoms, carbonyl groups at positions 2 and 4, and a hydroxyl group at position 6. This arrangement gives the compound its characteristic reactivity and biological properties. The identification parameters of the compound are summarized in Table 1.
Table 1: Identification Parameters of Pyrimidine-2,4,6-triol
| Parameter | Value |
|---|---|
| CAS Number | 223674-01-9 |
| Molecular Formula | C4H4N2O3 |
| Molecular Weight | 128.09 g/mol |
| IUPAC Name | 6-hydroxy-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) |
| SMILES | C1=C(NC(=O)NC1=O)O |
| PubChem Compound | 513624 |
The molecular structure of Pyrimidine-2,4,6-triol is characterized by the presence of multiple functional groups that contribute to its chemical reactivity and biological interactions. The carbonyl groups serve as hydrogen bond acceptors, while the hydroxyl group can function as both a hydrogen bond donor and acceptor, enabling complex interactions with biological macromolecules.
Physical Properties
Pyrimidine-2,4,6-triol typically appears as a white solid at room temperature. Its physical properties are influenced by its molecular structure, particularly the presence of hydroxyl and carbonyl groups that participate in hydrogen bonding. These functional groups contribute to the compound's solubility profile, with potential solubility in polar solvents due to hydrogen-bonding capabilities. The compound's melting point and other physical properties are determined by its molecular structure and intermolecular interactions.
Chemical Reactivity and Tautomerism
The reactivity of Pyrimidine-2,4,6-triol is largely determined by its functional groups, each offering distinct reactive possibilities:
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The hydroxyl group at position 6 participates in various reactions, including esterification, alkylation, and substitution reactions, providing a versatile site for chemical modifications.
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The carbonyl groups at positions 2 and 4 undergo nucleophilic addition reactions, enabling the formation of various derivatives through reaction with nucleophiles.
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The nitrogen atoms in the pyrimidine ring participate in coordination with metals and other interactions, contributing to the compound's potential as a ligand in coordination chemistry.
An important aspect of this compound's chemistry is tautomerism, where the molecule exists in different forms with hydrogens relocating between oxygens and nitrogens. This tautomerism contributes to the naming confusion, as different tautomers present different arrangements of hydroxyl and carbonyl groups. The tautomeric behavior influences both the compound's reactivity and its interactions with biological systems.
Synthesis and Production Methods
Laboratory Synthesis Routes
The synthesis of Pyrimidine-2,4,6-triol typically involves multi-step reactions starting with pyrimidine derivatives. Various methods have been developed for introducing functional groups at specific positions on the pyrimidine ring. One common approach involves hydroxylation of pyrimidine derivatives to introduce the hydroxyl group at position 6 while establishing the carbonyl groups at positions 2 and 4.
Recent advancements in synthetic chemistry have improved yields and reduced reaction times for producing Pyrimidine-2,4,6-triol and its derivatives. These improvements make the compound more accessible for research and development purposes, facilitating its use in medicinal chemistry and drug development.
Industrial Production Methods
Industrial production of Pyrimidine-2,4,6-triol employs similar synthetic routes as laboratory methods but on a larger scale. These processes often incorporate continuous flow reactors and optimized reaction conditions to enhance yield and purity. Purification steps such as recrystallization or chromatography are commonly employed to obtain high-purity products suitable for research and pharmaceutical applications.
The optimization of industrial production methods focuses on several key aspects:
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Maximizing yield while minimizing waste production
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Ensuring consistent product quality through standardized procedures
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Developing cost-effective synthetic routes suitable for large-scale production
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Implementing environmentally friendly production processes
Biological Activity and Pharmacological Properties
Interaction with Biological Systems
Pyrimidine-2,4,6-triol and its derivatives exhibit diverse biological activities due to their ability to interact with enzymes and receptors. These interactions are primarily mediated by hydrogen bonding and π-stacking interactions with biomolecules. The compound's structural features, particularly the hydroxyl and carbonyl groups, allow it to form specific interactions with biological targets.
The compound's heterocyclic structure resembles components of nucleic acids, potentially enabling interactions with DNA and RNA processing enzymes. This structural similarity to endogenous biomolecules may contribute to the compound's biological activities and potential therapeutic applications.
Applications in Research and Medicine
Role in Drug Development
Pyrimidine-2,4,6-triol serves as a precursor or scaffold in the development of various therapeutic agents. Its structure can be modified to produce compounds with enhanced potency and selectivity for specific biological targets. The development of pyrimidine-based drugs typically involves:
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Structure-activity relationship (SAR) studies to identify key structural features necessary for biological activity
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Optimization of pharmacokinetic properties to improve drug-like characteristics
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Evaluation of toxicity and safety profiles to ensure suitability for therapeutic use
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Refinement of synthetic routes to enable efficient production of lead compounds
Studies on related pyrimidine derivatives highlight the potential of this scaffold in drug development. For instance, pyrimidine-2,4,6-trione derivatives have shown promise as metalloprotease inhibitors with selectivity for gelatinases (MMP-2 and MMP-9) , which could be relevant for conditions involving tissue remodeling and inflammation.
Table 2: Therapeutic Applications of Pyrimidine-2,4,6-triol Derivatives
| Therapeutic Area | Mechanism | Potential Applications |
|---|---|---|
| Enzyme Inhibition | MMP inhibition, particularly gelatinases | Cancer, inflammatory disorders, tissue remodeling diseases |
| Neurological Disorders | Calcium channel modulation | Parkinson's disease, other neurodegenerative conditions |
| Neuroprotection | Prevention of protein aggregation | Amyotrophic lateral sclerosis (ALS), other proteinopathies |
Research Applications and Future Directions
Beyond its role in drug development, Pyrimidine-2,4,6-triol finds applications in various research contexts:
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As a building block in the synthesis of complex organic molecules, providing a versatile platform for creating diverse chemical structures
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As a standard compound in analytical chemistry, serving as a reference material for chromatographic and spectroscopic analyses
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In studies of chemical reactivity and structure-property relationships, contributing to our understanding of heterocyclic chemistry
Research on pyrimidine derivatives continues to evolve, with promising developments in several areas:
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Neurodegenerative disorders: Pyrimidine-2,4,6-trione derivatives have shown neuroprotective effects in models of ALS , suggesting potential applications in neurodegenerative disease treatment. Compounds from this series showed 100% efficacy in a protection assay, with good correlation between protection and protein aggregation reduction . This suggests that similar derivatives of Pyrimidine-2,4,6-triol might exhibit comparable neuroprotective properties.
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Cardiovascular research: The effects of some pyrimidine derivatives on calcium channels suggest potential applications in cardiovascular medicine, where calcium channel modulators play important roles in regulating cardiac function and vascular tone.
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Cancer research: The activity of pyrimidine-based compounds against matrix metalloproteinases , which are involved in tumor invasion and metastasis, suggests potential applications in cancer treatment. The selectivity of these compounds for specific MMP subtypes could enable targeted approaches to preventing cancer progression.
As analytical and synthetic techniques continue to advance, our understanding of Pyrimidine-2,4,6-triol and its derivatives will likely expand, potentially revealing new applications in medicine and research.
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